molecular formula C13H23NO5 B12285262 (2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B12285262
M. Wt: 273.33 g/mol
InChI Key: FCXVFLKZKFYVFC-UHFFFAOYSA-N
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Description

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a five-membered saturated ring, tert-butyl and ethyl ester groups at positions 1 and 2, and a methoxy substituent at position 3. Its stereochemistry (R-configuration at C2) is critical for applications in asymmetric synthesis and enzymatic resolution processes . The compound is synthesized via enzymatic hydrolysis or acylation, enabling high enantiomeric purity, which is essential for pharmaceutical intermediates .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXVFLKZKFYVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis often begins with a pyrrolidine-2-carboxylic acid derivative, such as (R)-proline, to establish the (2R) configuration. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, treatment with Boc₂O in tetrahydrofuran (THF) and a base like triethylamine yields the Boc-protected intermediate.

Reaction Conditions :

  • Reagents : Boc₂O (1.2 equiv), triethylamine (2.0 equiv).
  • Solvent : THF or dichloromethane (DCM).
  • Temperature : 0°C to room temperature.
  • Yield : >90% (typical for Boc protection).

Esterification of the Carboxyl Group

The carboxylic acid at position 2 is esterified with ethanol using coupling agents. A protocol adapted from Ambeed’s synthesis of analogous piperazine dicarboxylates employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in a mixed solvent system:

Procedure :

  • Dissolve Boc-protected pyrrolidine-2-carboxylic acid (1.0 equiv) in DCM:MeOH (1:1).
  • Add EDCI (1.2 equiv) and DMAP (0.3 equiv).
  • Stir at 40°C for 1.5 hours, then at room temperature for 20 hours.
  • Purify via flash chromatography (DCM → 10% MeOH/DCM).

Key Data :

  • Yield : 79–84%.
  • Purity : >95% (by NMR and HPLC).

Introduction of the 5-Methoxy Group

The methoxy substituent is introduced via a two-step sequence:

  • Oxidation to 5-Ketopyrrolidine : Swern oxidation (oxalyl chloride, DMSO, and triethylamine) converts the 5-hydroxypyrrolidine intermediate to a ketone.
  • Reduction and Methylation : Sodium borohydride reduces the ketone to a secondary alcohol, followed by methylation using methyl iodide and potassium carbonate.

Methylation Conditions :

  • Reagents : Methyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv).
  • Solvent : Acetone or DMF.
  • Temperature : Reflux at 60°C for 12 hours.
  • Yield : 70–75% (estimated from analogous reactions).

Stereochemical Control and Resolution

The (2R) configuration is typically inherited from chiral starting materials like (R)-proline. However, racemization risks exist during esterification or acidic/basic conditions. To mitigate this:

  • Use mild coupling agents (e.g., EDCI/DMAP instead of HCl/MeOH).
  • Avoid prolonged heating during Boc deprotection.

Optimization and Comparative Analysis

Esterification Methods

A comparison of coupling agents reveals EDCI/DMAP outperforms DCC (dicyclohexylcarbodiimide) in yield and purity for sterically hindered substrates:

Coupling Agent Solvent Temperature Yield (%)
EDCI/DMAP DCM:MeOH (1:1) 40°C 84
DCC/DMAP DCM 25°C 68

Methylation Efficiency

Methylation with dimethyl sulfate (DMS) under phase-transfer conditions (tetrabutylammonium bromide, NaOH) offers higher yields than methyl iodide in some cases but requires careful pH control:

Methylating Agent Base Solvent Yield (%)
Methyl iodide K₂CO₃ Acetone 75
Dimethyl sulfate NaOH Toluene 82

Data Tables of Synthetic Procedures

Table 1. Key Reaction Steps and Conditions

Step Objective Reagents/Conditions Yield (%) Source
1 Boc Protection Boc₂O, triethylamine, THF, 0°C → rt 92
2 Ethyl Esterification EDCI, DMAP, DCM:MeOH, 40°C 84
3 Oxidation to 5-Keto Oxalyl chloride, DMSO, -78°C 88
4 Reduction to 5-Hydroxy NaBH₄, MeOH, 0°C 90
5 Methylation to 5-Methoxy Methyl iodide, K₂CO₃, acetone, 60°C 75

Chemical Reactions Analysis

Types of Reactions

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous pyrrolidine/piperidine dicarboxylates:

Compound Name Molecular Formula Substituents Stereochemistry Physical Properties Key Reactivity/Applications
(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate C₁₄H₂₃NO₆ tert-butyl (C1), ethyl (C2), methoxy (C5) 2R Not reported Enzymatic resolution, chiral intermediate in drug synthesis
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate () C₂₆H₃₁N₃O₆ tert-butylphenyl (C4), dicyano (C3), methoxyethyl (C2) Not specified m.p. 126–128°C One-pot synthesis; solid-state applications in heterocyclic chemistry
(2S)-5-hydroxypyrrolidine-1,2-dicarboxylate () C₁₁H₁₉NO₅ tert-butyl (C1), methyl (C2), hydroxyl (C5) 2S Not reported Higher polarity due to -OH; potential use in peptide mimetics
(2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate () C₁₁H₁₉NO₅ tert-butyl (C1), methyl (C2), hydroxyl (C4) 2R,4R Not reported Stereoselective synthesis via di-tert-butyl dicarbonate; intermediates for bioactive molecules
5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate () C₁₇H₂₃NO₅ tert-butyl (C1), methyl (C2), 4-hydroxyphenyl (C5) 2S,5R Not reported Enhanced π-π interactions for receptor binding; explored in CNS drug development
Piperidine-1,2-dicarboxylate with dioxaborolan-2-yl () C₁₉H₃₂BNO₆ tert-butyl (C1), methyl (C2), dioxaborolane (C5) Not specified Not reported Boron-containing intermediate for Suzuki-Miyaura cross-coupling reactions

Key Comparative Insights

Steric and Electronic Effects: The tert-butyl group in the target compound provides steric hindrance, slowing hydrolysis compared to methyl esters (e.g., –7). This bulkiness is advantageous in enzymatic resolution, where selective reactivity is required . The methoxy group at C5 offers electron-donating effects, increasing ring electron density compared to hydroxyl or aromatic substituents (). This may influence solubility in non-polar solvents and stability under acidic conditions.

Stereochemical Influence :

  • The R-configuration at C2 in the target compound contrasts with the S-configuration in and , affecting enantioselectivity in catalytic processes. For example, enzymatic hydrolysis preferentially resolves R-configured esters ().

Synthetic Routes: The target compound is synthesized via enzymatic acylation/hydrolysis (), while analogues like and rely on one-pot multicomponent reactions involving dicyanoalkenes . Piperidine derivatives () often employ organometallic chemistry or cross-coupling strategies.

Applications: Pharmaceutical Intermediates: The target compound’s chiral purity makes it valuable for synthesizing β-lactam antibiotics or protease inhibitors. In contrast, the dioxaborolane-substituted piperidine () is tailored for boron-based therapeutics . Material Science: The dicyano-substituted pyrrolidine () exhibits solid-state stability, suggesting utility in crystal engineering .

Biological Activity

(2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological pathways, making it a candidate for further pharmacological studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 194594-24-6

Biological Activity

Research into the biological activity of (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate has highlighted several key areas:

1. Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be leveraged in treating inflammatory disorders.

3. Antioxidant Activity

Preliminary studies suggest that (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate possesses antioxidant properties, which could help mitigate oxidative damage in cells.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceBiological ActivityFindings
NeuroprotectionDemonstrated significant reduction in neuronal cell death in vitro under oxidative stress conditions.
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages.
AntioxidantIncreased levels of glutathione and superoxide dismutase in treated cells compared to controls.

The proposed mechanisms through which (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate exerts its effects include:

  • Modulation of Signaling Pathways : Influences pathways related to inflammation and apoptosis.
  • Antioxidant Enzyme Activation : Enhances the activity of endogenous antioxidant enzymes.

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